molecular formula C23H24Cl4N4O2 B5777440 N,N'-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide

N,N'-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide

Cat. No.: B5777440
M. Wt: 530.3 g/mol
InChI Key: AXSFAXFPHFBTOX-RABJZLPGSA-N
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Description

N,N’-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide is a synthetic organic compound characterized by its unique structure, which includes two dichlorophenyl groups and a nonanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and nonanediamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The dichlorophenyl groups can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N,N’-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which N,N’-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2,6-diisopropylphenyl)ethylenediamine: Similar in structure but with isopropyl groups instead of dichlorophenyl groups.

    N,N’-bis(2,6-dimethylphenyl)ethylenediamine: Contains dimethylphenyl groups instead of dichlorophenyl groups.

Uniqueness

N,N’-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide is unique due to the presence of dichlorophenyl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N'-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl4N4O2/c24-18-8-6-9-19(25)16(18)14-28-30-22(32)12-4-2-1-3-5-13-23(33)31-29-15-17-20(26)10-7-11-21(17)27/h6-11,14-15H,1-5,12-13H2,(H,30,32)(H,31,33)/b28-14+,29-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSFAXFPHFBTOX-RABJZLPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)CCCCCCCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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